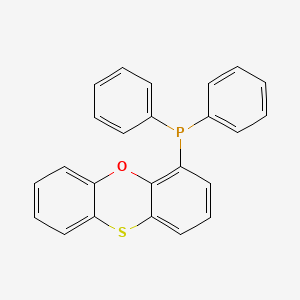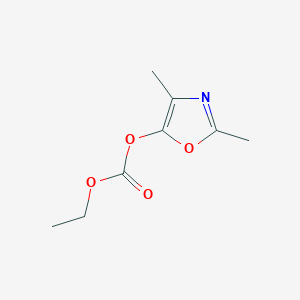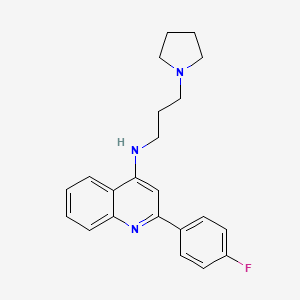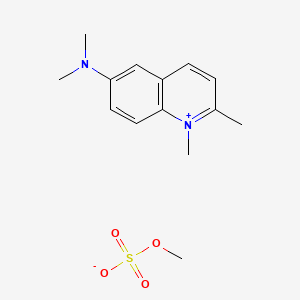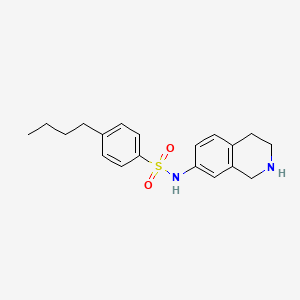
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline moiety, which is a common structural motif in many natural and synthetic compounds with significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.
Sulfonamide Formation: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide bond under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its specific structural features, including the butyl group and the sulfonamide linkage. These features contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
583025-23-4 |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC名 |
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3 |
InChIキー |
CDLTZBNPLAYVJT-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


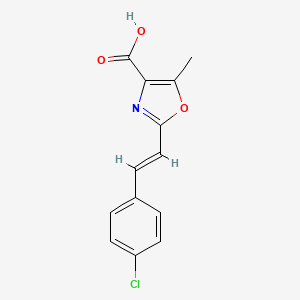
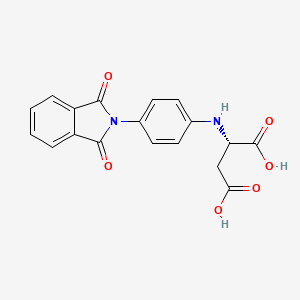
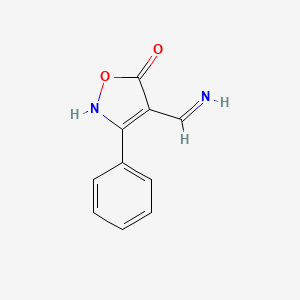
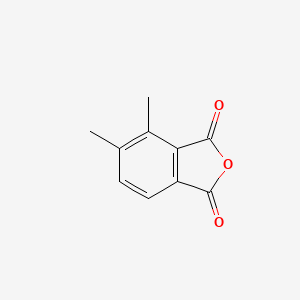

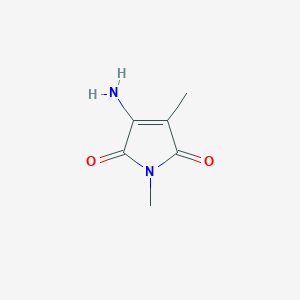
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
